

Application Notes and Protocols for Long-Term Efficacy Studies of IPS-06061

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Compound of Interest		
Compound Name:	IPS-06061	
Cat. No.:	B15610834	Get Quote

Introduction

IPS-06061 is a novel, orally bioavailable molecular glue degrader designed to selectively target the KRAS G12D mutation, a key oncogenic driver in a variety of malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] As a form of targeted protein degradation (TPD), **IPS-06061** functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the KRAS G12D protein. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of KRAS G12D, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK cascade. [4][5]

Initial preclinical studies have demonstrated significant anti-tumor efficacy of **IPS-06061**. In a human pancreatic cancer xenograft model (AsPC-1), oral administration of **IPS-06061** at 80 mg/kg resulted in 100% tumor growth inhibition, with approximately 75% degradation of the KRAS G12D protein observed after four weeks of treatment.[1] While these results are promising, the long-term efficacy, durability of response, and the potential for acquired resistance are critical parameters to investigate for further clinical development.

These application notes provide a comprehensive framework and detailed protocols for designing and executing long-term (90-120 days) in vivo efficacy studies of **IPS-06061**. The focus is on patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors.[6][7] The protocols outlined herein cover experimental design, dosing strategies, methods for monitoring tumor response and animal welfare,

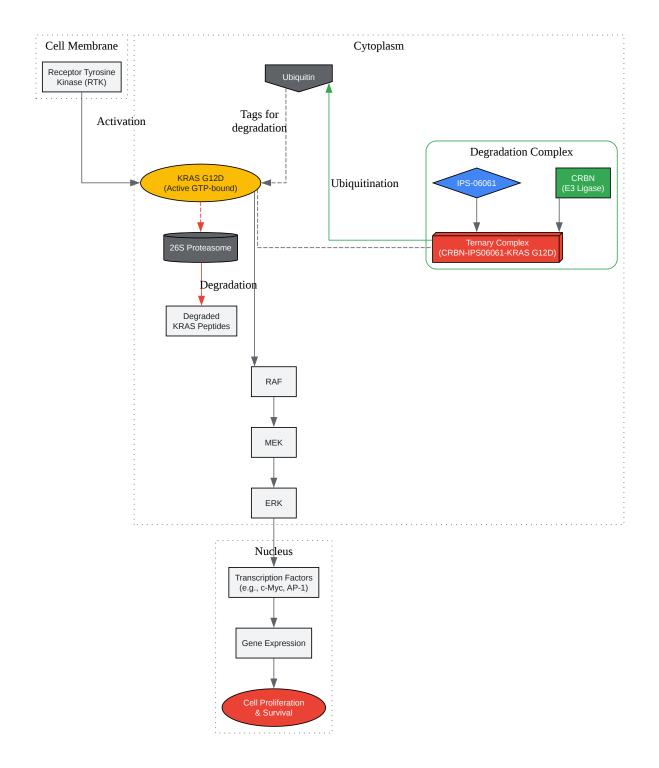


pharmacodynamic analyses to confirm target engagement and pathway modulation, and strategies for investigating mechanisms of acquired resistance.

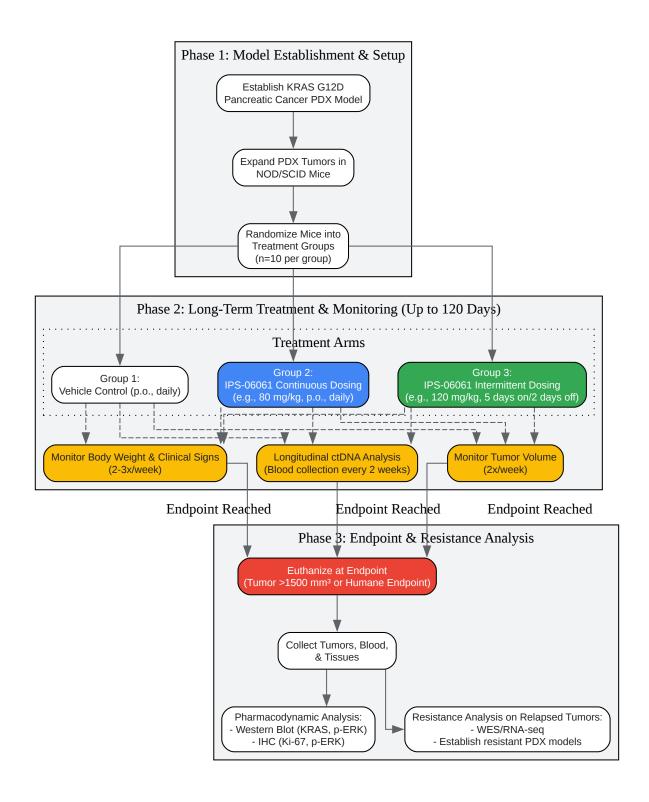
Core Concepts and Signaling Pathway

IPS-06061 leverages the cell's own ubiquitin-proteasome system to eliminate the KRAS G12D oncoprotein. The binding of **IPS-06061** to both CRBN and KRAS G12D forms a stable ternary complex, which is recognized by the E3 ubiquitin ligase machinery. This leads to the polyubiquitination of KRAS G12D, marking it for degradation by the 26S proteasome. The degradation of KRAS G12D abrogates its ability to activate downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[8][9]









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